molecular formula C10H20O6 B14358738 Acetic acid;2-methylpent-2-ene-1,5-diol CAS No. 95603-73-9

Acetic acid;2-methylpent-2-ene-1,5-diol

Cat. No.: B14358738
CAS No.: 95603-73-9
M. Wt: 236.26 g/mol
InChI Key: VEMMFFVMTXIZHV-UHFFFAOYSA-N
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Description

Acetic acid;2-methylpent-2-ene-1,5-diol is an organic compound that combines the properties of acetic acid and a diol with an alkene group. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a diol, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylpent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the hydroxylation of an alkene using osmium tetroxide, followed by the addition of acetic acid. The reaction conditions typically require a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, to oxidize the alkene and form the diol. This method is preferred due to the stability and ease of handling of meta-chloroperoxybenzoic acid .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and further to diols.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide and peroxycarboxylic acids are commonly used.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

    Oxidation: Formation of vicinal diols.

    Reduction: Conversion to alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Acetic acid;2-methylpent-2-ene-1,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methylpent-2-ene-1,5-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of both hydroxyl and carboxylic acid groups allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-methylpent-2-ene-1,5-diol is unique due to the combination of an alkene, diol, and acetic acid group in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.

Properties

CAS No.

95603-73-9

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

acetic acid;2-methylpent-2-ene-1,5-diol

InChI

InChI=1S/C6H12O2.2C2H4O2/c1-6(5-8)3-2-4-7;2*1-2(3)4/h3,7-8H,2,4-5H2,1H3;2*1H3,(H,3,4)

InChI Key

VEMMFFVMTXIZHV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCO)CO.CC(=O)O.CC(=O)O

Origin of Product

United States

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